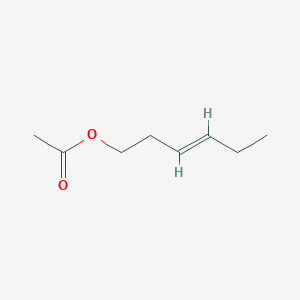
1-(Naphthylmethyl)pyridinium chloride
説明
1-(Naphthylmethyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C₁₆H₁₄ClN. It is known for its unique structure, which includes a naphthylmethyl group attached to a pyridinium ion. This compound is of significant interest in various fields of chemistry and industry due to its versatile properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Naphthylmethyl)pyridinium chloride can be synthesized through the reaction of pyridine with 1-chloromethylnaphthalene. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The process involves the nucleophilic substitution of the chlorine atom by the nitrogen atom of the pyridine ring, forming the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-(Naphthylmethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthylmethylpyridinium oxide.
Reduction: Reduction reactions can convert it into the corresponding naphthylmethylpyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions are employed under basic conditions.
Major Products:
Oxidation: Naphthylmethylpyridinium oxide.
Reduction: Naphthylmethylpyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
1-(Naphthylmethyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: It serves as a probe in studying biological membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in drug delivery systems.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism by which 1-(Naphthylmethyl)pyridinium chloride exerts its effects involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and function. This property is particularly useful in its antimicrobial activity, where it can cause cell lysis in bacteria. The molecular targets include membrane lipids and proteins, leading to altered membrane permeability and cellular disruption.
類似化合物との比較
Cetylpyridinium chloride: Another quaternary ammonium compound with antimicrobial properties, commonly used in mouthwashes.
Benzylpyridinium chloride: Similar structure but with a benzyl group instead of a naphthylmethyl group.
Methylpyridinium chloride: A simpler structure with a methyl group attached to the pyridinium ion.
Uniqueness: 1-(Naphthylmethyl)pyridinium chloride is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and physical properties. This group enhances its ability to interact with aromatic systems and biological membranes, making it more effective in certain applications compared to its simpler counterparts.
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N.ClH/c1-4-11-17(12-5-1)13-15-9-6-8-14-7-2-3-10-16(14)15;/h1-12H,13H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGSBZBNYEUME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC3=CC=CC=C32.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938352 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-97-7 | |
| Record name | Pyridinium, 1-(1-naphthalenylmethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Naphthylmethyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Naphthalen-1-yl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(naphthylmethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


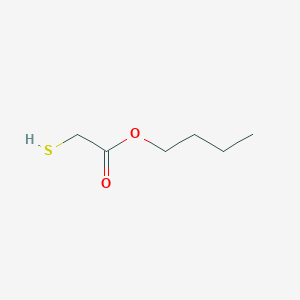
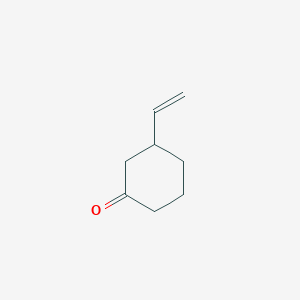
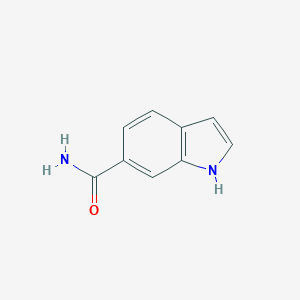
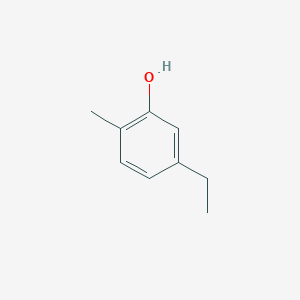

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
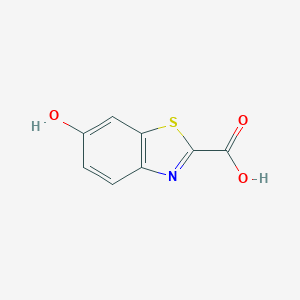

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)


